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molecular formula C10H13BrS B189697 1-Bromo-4-butylthiobenzene CAS No. 121392-35-6

1-Bromo-4-butylthiobenzene

Cat. No. B189697
M. Wt: 245.18 g/mol
InChI Key: CYFJLXXVMAJKNN-UHFFFAOYSA-N
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Patent
US05578242

Procedure details

n-Butyllithium (6.8 ml, 10.0M in hexane, 0.068 mol) was added to a stirred, cooled (-78° C.) solution of compound 1 (16.56 g, 0.067 mol) in dry THF (200 ml), under dry nitrogen at -78° C. The mixture was maintained under these conditions for a further 0.5 h (glc analysis confirmed a complete reaction) before being poured into a slurry of `Cardice` and dry THF. The mixture was allowed to warm to room temperature overnight. The combined organic extracts were evaporated in vacuo and the residue was dissolved in boiling acetic acid. Ice (400 g) was added to the solution and the product was filtered off and dried in vacuo (KOH, P2O5).
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
16.56 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([S:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:9][CH:8]=1.[C:18](=[O:20])=[O:19]>C1COCC1>[CH2:14]([S:13][C:10]1[CH:11]=[CH:12][C:7]([C:18]([OH:20])=[O:19])=[CH:8][CH:9]=1)[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
16.56 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained under these conditions for a further 0.5 h (glc analysis
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
a complete reaction)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved
ADDITION
Type
ADDITION
Details
Ice (400 g) was added to the solution
FILTRATION
Type
FILTRATION
Details
the product was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo (KOH, P2O5)

Outcomes

Product
Name
Type
Smiles
C(CCC)SC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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